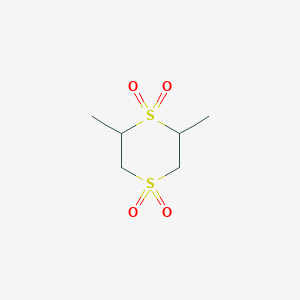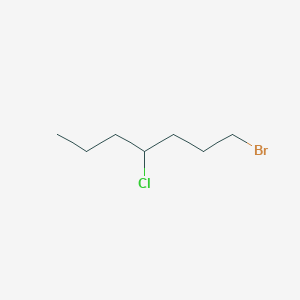
1-Bromo-4-chloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloroheptane is an organic compound with the molecular formula C7H14BrCl. It is a halogenated alkane, specifically a heptane derivative, where bromine and chlorine atoms are substituted at the first and fourth positions, respectively
Vorbereitungsmethoden
1-Bromo-4-chloroheptane can be synthesized through several methods. One common synthetic route involves the halogenation of heptane. The process typically includes the following steps:
Halogenation Reaction: Heptane is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at a temperature range of 0-50°C.
Industrial production methods may involve more advanced techniques to ensure high yield and purity. These methods often include continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
1-Bromo-4-chloroheptane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents include sodium hydroxide, potassium iodide, and ammonia.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. Reagents such as potassium tert-butoxide are often used.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions to form different products.
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield alcohols, while elimination reactions can produce alkenes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloroheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which 1-Bromo-4-chloroheptane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromine or chlorine atom being replaced by a nucleophile. The molecular targets and pathways involved vary based on the reaction conditions and the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-chloroheptane can be compared with other halogenated alkanes, such as:
1-Bromo-4-chlorobutane: Similar in structure but with a shorter carbon chain.
1-Bromo-4-chlorooctane: Similar in structure but with a longer carbon chain.
1-Bromo-4-chloropentane: Another similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific carbon chain length and the positions of the halogen atoms, which influence its reactivity and applications .
Eigenschaften
CAS-Nummer |
112337-60-7 |
|---|---|
Molekularformel |
C7H14BrCl |
Molekulargewicht |
213.54 g/mol |
IUPAC-Name |
1-bromo-4-chloroheptane |
InChI |
InChI=1S/C7H14BrCl/c1-2-4-7(9)5-3-6-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
IVPYMJNSQVKTFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
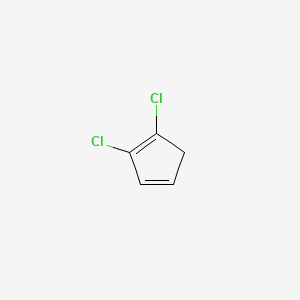
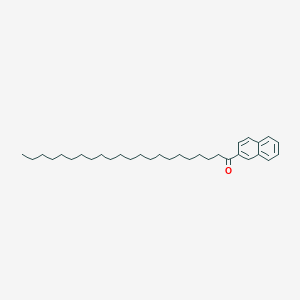
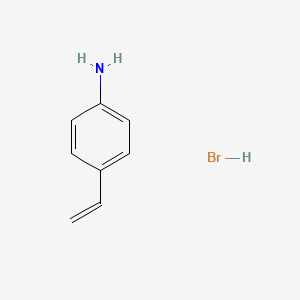

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)

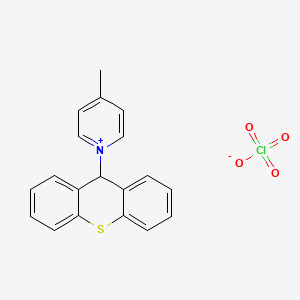
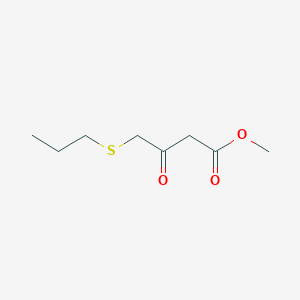

![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)
